molecular formula C20H23ClFN3O4S B4177974 3-chloro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N-methylbenzenesulfonamide

3-chloro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N-methylbenzenesulfonamide

Cat. No.: B4177974
M. Wt: 455.9 g/mol
InChI Key: NWKABSSSCQLINF-UHFFFAOYSA-N
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Description

3-chloro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N-methylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloro group, a fluorophenyl group, a piperazine ring, and a methoxybenzenesulfonamide moiety.

Preparation Methods

The synthesis of 3-chloro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N-methylbenzenesulfonamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 2-fluorophenylamine with a suitable piperazine derivative under controlled conditions.

    Introduction of the Chloro Group: The chloro group is introduced through a chlorination reaction, typically using thionyl chloride or phosphorus pentachloride.

    Formation of the Sulfonamide Moiety: The sulfonamide group is formed by reacting the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Final Coupling Reaction: The final step involves coupling the piperazine intermediate with the sulfonamide intermediate under suitable conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

3-chloro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chloro and fluorophenyl groups can participate in substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-chloro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N-methylbenzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-chloro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-chloro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N-methylbenzenesulfonamide can be compared with other similar compounds, such as:

    3-chloro-N-(2-fluorophenyl)-4-methoxybenzamide: This compound shares a similar structure but lacks the piperazine ring and sulfonamide group.

    2-chloro-N-(4-fluorophenyl)-3-methoxybenzamide: This compound has a similar core structure but differs in the position of the chloro and methoxy groups.

    3-chloro-4-fluorophenylpiperazine: This compound contains the piperazine ring and fluorophenyl group but lacks the sulfonamide moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methoxy-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClFN3O4S/c1-23(30(27,28)15-7-8-19(29-2)16(21)13-15)14-20(26)25-11-9-24(10-12-25)18-6-4-3-5-17(18)22/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKABSSSCQLINF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCN(CC1)C2=CC=CC=C2F)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-chloro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N-methylbenzenesulfonamide
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3-chloro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N-methylbenzenesulfonamide

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